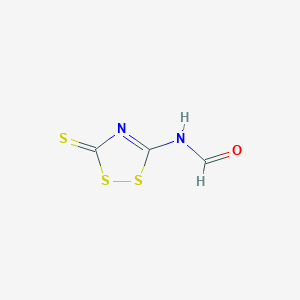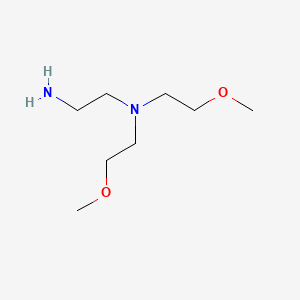
(4-fluoronorbornan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluoronorbornan-1-yl)methanol is an organic compound characterized by a norbornane structure with a fluorine atom at the 4-position and a hydroxymethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoronorbornan-1-yl)methanol typically involves the fluorination of norbornane derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of norbornene with a fluorinating agent such as Selectfluor to introduce the fluorine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for fluorination and hydroxymethylation steps to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-fluoronorbornan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to (4-fluoronorbornan-1-yl)methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiolates in DMSO.
Major Products
Oxidation: (4-fluoronorbornan-1-yl)carboxylic acid.
Reduction: (4-fluoronorbornan-1-yl)methane.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-fluoronorbornan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-fluoronorbornan-1-yl)methanol involves its interaction with various molecular targets depending on the context of its use. In biological systems, the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering metabolic pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions that affect the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-1-naphthaldehyde
- 4-fluoro-2-naphthaldehyde
- 1-fluoro-2-naphthaldehyde
- 1-fluoronaphthalene
Uniqueness
(4-fluoronorbornan-1-yl)methanol is unique due to its norbornane structure, which imparts rigidity and distinct stereochemical properties. This makes it different from other fluorinated compounds like fluoro-naphthaldehydes, which have more flexible aromatic structures .
Propiedades
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFBWBWKLWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20750434 |
Source


|
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88888-24-8 |
Source


|
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
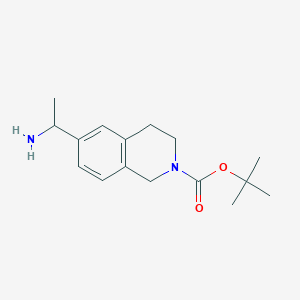
![2-Methylbenzo[B]thiophene-6-carboxylic acid](/img/structure/B6598363.png)
![2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester](/img/structure/B6598387.png)
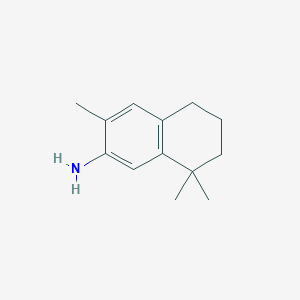
![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)
![6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)
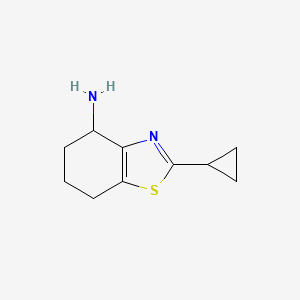
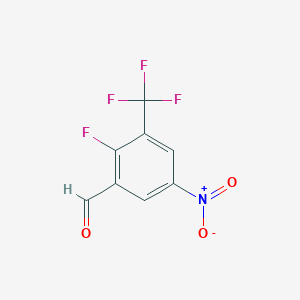
![[4-(1-Hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)
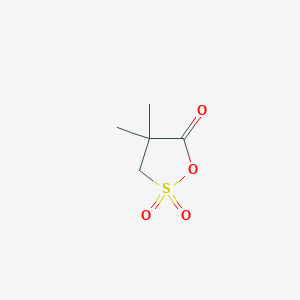
![2-CHLORO-1,4,6,7-TETRAHYDROPYRANO[3,4-D]IMIDAZOLE](/img/structure/B6598461.png)
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)
